5-Tert-butylthiophene-2-sulfonyl chloride

Vue d'ensemble

Description

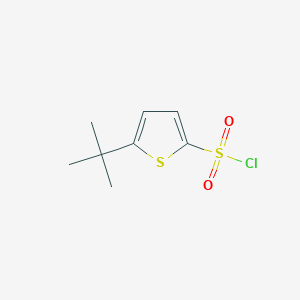

5-Tert-butylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClO2S2 and a molecular weight of 238.75 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butyl group at the 5-position and a sulfonyl chloride group at the 2-position of the thiophene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-tert-butylthiophene. One common method includes the reaction of 5-tert-butylthiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 2-position . The reaction is usually carried out at low temperatures to prevent overreaction and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Reactivity Towards Nucleophiles

5-Tert-butylthiophene-2-sulfonyl chloride is highly reactive towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity makes it useful in various chemical transformations, including:

-

Formation of Sulfonamides : When reacted with amines, this compound forms corresponding sulfonamides through nucleophilic substitution reactions. The general reaction can be represented as follows:

Where R is typically a tert-butyl group and R' represents the thiophene moiety.

Mechanism of Reaction

The mechanism by which this compound reacts typically involves:

-

Nucleophilic Attack : The nucleophile (e.g., an amine) attacks the electrophilic sulfur atom in the sulfonyl chloride.

-

Formation of Sulfonamide : The reaction proceeds with the elimination of hydrochloric acid, resulting in the formation of a sulfonamide.

Kinetic Studies

Kinetic studies have shown that the reactivity of this compound can vary based on structural modifications around the thiophene ring and the nature of the nucleophile used. Factors such as solvent choice, temperature, and concentration can also influence reaction rates and yields .

Table 2: Reactivity Profile with Various Nucleophiles

| Nucleophile | Product Formed | Yield (%) |

|---|---|---|

| Aniline | Sulfanilamide | 85 |

| Morpholine | Morpholine sulfanamide | 78 |

| Ethanolamine | Ethanolamine sulfanamide | 90 |

Applications De Recherche Scientifique

5-Tert-butylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Tert-butylthiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, alcohols, and thiols . This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Tert-butylthiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

5-Tert-butylthiophene-2-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

5-Tert-butylthiophene-2-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness

5-Tert-butylthiophene-2-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives enhances its versatility in scientific research and industrial applications .

Activité Biologique

5-Tert-butylthiophene-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tert-butyl group and a sulfonyl chloride functional group. Its structure can be represented as follows:

This compound is characterized by its reactivity due to the sulfonyl chloride group, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

The biological activity of this compound has been investigated in several studies, with notable findings in the following areas:

1. Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups exhibit significant antimicrobial properties. For instance, sulfonyl chlorides have been shown to inhibit the growth of various bacterial strains. In a study focusing on the synthesis of sulfonamidines from sulfonyl chlorides, it was found that these compounds displayed moderate to good yields and exhibited biological activity against specific pathogens .

2. Inhibition of Protein Kinases

A relevant study highlighted the potential of sulfonamide derivatives, including those derived from thiophene sulfonyl chlorides, to inhibit protein kinases involved in Mycobacterium tuberculosis (Mtb) infection. The dual inhibition of PknA and PknB kinases was particularly emphasized, with certain derivatives achieving potent inhibition with . This suggests that this compound could be explored as a scaffold for developing new antimycobacterial agents.

3. Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines to evaluate the antiproliferative effects of sulfonamide derivatives. The results indicated that modifications at the thiophene ring significantly influenced the cytotoxicity profiles against melanoma cell lines . This underscores the importance of structural variations in enhancing biological activity.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of thiophene derivatives with chlorosulfonic acid or sulfur trioxide followed by chlorination processes. The reactivity of this compound allows for further derivatization into more complex molecules that may exhibit enhanced biological activities.

Table 1: Synthesis Pathways for this compound

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Thiophene + ClSO3H | Thiophene-2-sulfonic acid |

| 2 | Thiophene-2-sulfonic acid + tert-butyl chloride | 5-Tert-butylthiophene-2-sulfonic acid |

| 3 | 5-Tert-butylthiophene-2-sulfonic acid + SOCl2 | This compound |

Case Studies and Research Findings

Several case studies have explored the biological implications of thiophene-based compounds:

- Antimycobacterial Activity : A study demonstrated that certain thiophene derivatives showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications like those found in this compound could enhance efficacy .

- Cytotoxicity Profiles : In vitro assays revealed that specific structural modifications led to increased cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

- Mechanistic Insights : Research into reaction mechanisms suggested that intermediates formed during the synthesis of sulfonamide derivatives play crucial roles in their biological activity, providing insights into optimizing these compounds for better performance .

Propriétés

IUPAC Name |

5-tert-butylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHLHIKHBZVZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179400-17-0 | |

| Record name | 5-tert-butylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.